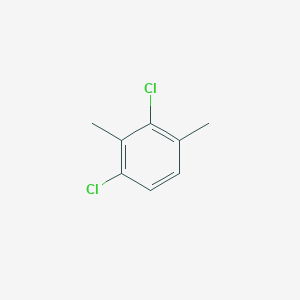
4',5'-Didehydro-2',5'-dideoxy-2'-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5’-Didehydro-2’,5’-dideoxy-2’-fluorouridine: is a purine nucleoside analog. Nucleoside analogs like this one exhibit broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds involve inhibiting DNA synthesis and inducing apoptosis (cell death) .
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require specific research. Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
Researchers have explored the applications of 4’,5’-Didehydro-2’,5’-dideoxy-2’-fluorouridine in various fields:
Chemistry: Investigating its chemical properties, reactivity, and potential as a building block for other compounds.
Biology: Studying its effects on cellular processes, including DNA replication and repair.
Medicine: Evaluating its potential as an anticancer agent, especially in lymphoid malignancies.
Industry: Exploring its use in drug development and nucleoside-based therapies.
Mechanism of Action
The compound likely exerts its effects by interfering with DNA synthesis. It may target specific molecular pathways involved in cell proliferation and survival. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, 4’,5’-Didehydro-2’,5’-dideoxy-2’-fluorouridine stands out due to its unique structure and fluorine substitution. Similar compounds include other nucleoside analogs, such as gemcitabine and cytarabine.
Remember that this information is based on available literature, and further research may provide additional insights
Properties
Molecular Formula |
C9H9FN2O4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1-(3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15) |
InChI Key |
RTZVNXFBDOQPGR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


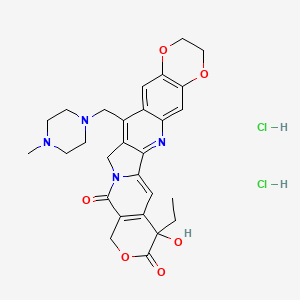
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
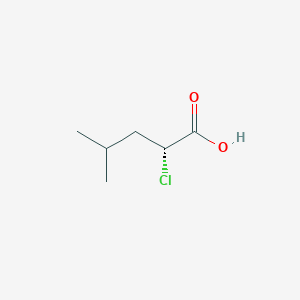
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
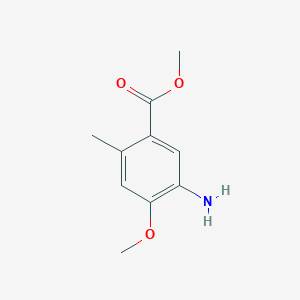
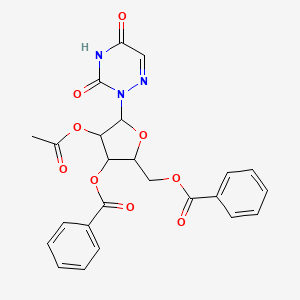

![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)
